1H-1,3-Benzimidazole-5,6-dicarbonitrile, 1-phenyl-
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Overview
Description
1-Phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound features a benzene ring fused with an imidazole ring, with phenyl and dicarbonitrile substituents at specific positions. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 1-phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile typically involves the condensation of o-phenylenediamine with appropriate aldehydes or nitriles. Common synthetic routes include:
Condensation Reaction: o-Phenylenediamine reacts with aromatic aldehydes in the presence of an acid catalyst to form benzimidazole derivatives.
Cyclization Reaction: The cyclization of o-phenylenediamine with nitriles under acidic or basic conditions can yield the desired benzimidazole compound.
Industrial production methods often employ microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-Phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. Major products formed from these reactions include oxidized, reduced, or substituted benzimidazole derivatives .
Scientific Research Applications
1-Phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile can be compared with other benzimidazole derivatives:
Properties
Molecular Formula |
C15H8N4 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-phenylbenzimidazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C15H8N4/c16-8-11-6-14-15(7-12(11)9-17)19(10-18-14)13-4-2-1-3-5-13/h1-7,10H |
InChI Key |
SJWGYPCMOZZLEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=C(C(=C3)C#N)C#N |
Origin of Product |
United States |
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